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molecular formula C8H6N4O2 B8498296 3-nitro-4-(1H-pyrazol-1-yl)pyridine

3-nitro-4-(1H-pyrazol-1-yl)pyridine

Cat. No. B8498296
M. Wt: 190.16 g/mol
InChI Key: KEXKMTQCQASBQW-UHFFFAOYSA-N
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Patent
US09340546B2

Procedure details

A suspension of pyrazole (150 mg, 2.2 mmol) and Cs2CO3(526 mg, 1.6 mmol) in anhydrous MeCN (3.5 mL) was stirred for 20 min under an inert atmosphere. 4-chloro-3-nitro-pyridine (233 mg, 1.47 mmol) was then added and stirred overnight at 75° C. The insoluble was filtered off and the filtrate was concentrated under reduced pressure yielding 3-nitro-4-(1H-pyrazol-1-yl)pyridine that was used without further purification. (410 mg, 98%). MS (ES+) 191.1.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
526 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
233 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.C([O-])([O-])=O.[Cs+].[Cs+].Cl[C:13]1[CH:18]=[CH:17][N:16]=[CH:15][C:14]=1[N+:19]([O-:21])=[O:20]>CC#N>[N+:19]([C:14]1[CH:15]=[N:16][CH:17]=[CH:18][C:13]=1[N:1]1[CH:5]=[CH:4][CH:3]=[N:2]1)([O-:21])=[O:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
N1N=CC=C1
Name
Cs2CO3
Quantity
526 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
3.5 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
233 mg
Type
reactant
Smiles
ClC1=C(C=NC=C1)[N+](=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 20 min under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight at 75° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The insoluble was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC=CC1N1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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